molecular formula C9H8F4O2 B8000848 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol

3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol

Cat. No.: B8000848
M. Wt: 224.15 g/mol
InChI Key: PVHMZKGTNUOPKI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS: 886498-99-3) is a fluorinated aromatic alcohol characterized by a benzyl alcohol backbone substituted with a fluorine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position of the benzene ring. Its molecular formula is C₈H₆F₄O₂, with a molecular weight of 226.13 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances thermal stability and alters electronic properties. It serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and liquid crystals .

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHMZKGTNUOPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Fluoro-4-(trifluoromethoxy)cinnamaldehyde

The reduction of α,β-unsaturated aldehydes represents a direct pathway to phenethyl alcohols. For 3-fluoro-4-(trifluoromethoxy)cinnamaldehyde, sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde group to a primary alcohol while preserving the double bond. Subsequent hydrogenation over palladium on carbon (Pd/C) saturates the alkene to yield the target compound .

Example Protocol :

  • Step 1 : Dissolve 3-fluoro-4-(trifluoromethoxy)cinnamaldehyde (10 mmol) in anhydrous methanol (50 mL).

  • Step 2 : Add NaBH₄ (12 mmol) in portions at 0°C, then warm to room temperature.

  • Step 3 : Quench with saturated NH₄Cl (20 mL), extract with ethyl acetate, and concentrate.

  • Step 4 : Hydrogenate the intermediate allylic alcohol (1 atm H₂, 10% Pd/C, 25°C, 12 h).

Yield : 75–80% .

Grignard Addition to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Grignard reagents, such as ethylmagnesium bromide (EtMgBr), add to aromatic aldehydes to form secondary alcohols. Acidic workup and subsequent reduction convert the secondary alcohol to the primary phenethyl alcohol.

Example Protocol :

  • Step 1 : React 3-fluoro-4-(trifluoromethoxy)benzaldehyde (10 mmol) with EtMgBr (15 mmol) in THF at −78°C.

  • Step 2 : Quench with NH₄Cl, extract with diethyl ether, and isolate the secondary alcohol.

  • Step 3 : Reduce the secondary alcohol using LiAlH₄ (2 equiv) in THF under reflux.

Yield : 65–70% .

Hydroboration-Oxidation of 3-Fluoro-4-(trifluoromethoxy)styrene

Anti-Markovnikov addition of borane (BH₃) to styrene derivatives, followed by oxidation, provides primary alcohols. This method avoids intermediates with competing reactivity.

Example Protocol :

  • Step 1 : Treat 3-fluoro-4-(trifluoromethoxy)styrene (10 mmol) with BH₃·THF (1.2 equiv) in THF at 0°C.

  • Step 2 : Oxidize the borane adduct with H₂O₂/NaOH.

  • Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 70–75% .

Reduction of 3-Fluoro-4-(trifluoromethoxy)cinnamic Acid

Borane (BH₃) selectively reduces carboxylic acids to primary alcohols. For cinnamic acid derivatives, this method bypasses the need for aldehyde intermediates.

Example Protocol :

  • Step 1 : Dissolve 3-fluoro-4-(trifluoromethoxy)cinnamic acid (10 mmol) in THF (50 mL).

  • Step 2 : Add BH₃·THF (1.5 equiv) dropwise at 0°C, then stir at 25°C for 12 h.

  • Step 3 : Quench with 1 M HCl, extract with ethyl acetate, and concentrate.

Yield : 85–90% .

Nucleophilic Substitution of 3-Fluoro-4-(trifluoromethoxy)benzyl Halides

Benzyl halides react with ethylene glycol under basic conditions to form protected alcohols, which are subsequently deprotected.

Example Protocol :

  • Step 1 : React 3-fluoro-4-(trifluoromethoxy)benzyl chloride (10 mmol) with ethylene glycol (20 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C.

  • Step 2 : Hydrolyze the glycol ether with HCl (6 M) in THF/H₂O (1:1).

  • Step 3 : Neutralize with NaHCO₃ and extract with dichloromethane.

Yield : 60–65% .

Friedel-Crafts Alkylation Followed by Reduction

Friedel-Crafts acylation introduces a ketone group, which is reduced to the alcohol. While trifluoromethoxy is electron-withdrawing, Lewis acid catalysts like AlCl₃ facilitate the reaction.

Example Protocol :

  • Step 1 : React 3-fluoro-4-(trifluoromethoxy)benzene with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ at 0°C.

  • Step 2 : Reduce the ketone with NaBH₄ (2 equiv) in MeOH.

Yield : 50–55% .

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Advantages
Aldehyde reduction3-Fluoro-4-(trifluoromethoxy)cinnamaldehydeNaBH₄, H₂/Pd/C75–80%High selectivity, minimal byproducts
Grignard addition3-Fluoro-4-(trifluoromethoxy)benzaldehydeEtMgBr, LiAlH₄65–70%Scalable, uses commercial reagents
Hydroboration-oxidation3-Fluoro-4-(trifluoromethoxy)styreneBH₃·THF, H₂O₂/NaOH70–75%Anti-Markovnikov control
Cinnamic acid reduction3-Fluoro-4-(trifluoromethoxy)cinnamic acidBH₃·THF85–90%One-pot synthesis, high yield
Nucleophilic substitution3-Fluoro-4-(trifluoromethoxy)benzyl chlorideEthylene glycol, HCl60–65%Mild conditions, avoids reduction steps
Friedel-Crafts alkylation3-Fluoro-4-(trifluoromethoxy)benzeneAlCl₃, NaBH₄50–55%Direct ring functionalization

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenethyl alcohol backbone .

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure enhances the biological activity and bioavailability of drug candidates.

Case Study: Antibiotics and Anti-inflammatory Drugs

Research indicates that this compound is utilized in synthesizing antibiotics and anti-inflammatory agents, providing therapeutic benefits for bacterial infections and pain management . The presence of fluorine atoms in the structure often leads to improved pharmacokinetic properties, making these drugs more effective.

Agrochemical Applications

This compound is also significant in the agrochemical industry, particularly as a precursor for herbicides and pesticides. Its ability to selectively target pests while minimizing damage to crops makes it a valuable component in agricultural formulations.

Case Study: Herbicide Development

In a study focused on the synthesis of novel herbicides, 3-fluoro-4-(trifluoromethoxy)phenethyl alcohol was employed to create compounds that effectively control weed populations without harming desirable plants . The fluorinated moiety contributes to the stability and efficacy of these agrochemicals.

Material Science Applications

The compound is explored for its potential in developing flame retardants due to its thermal stability and non-toxic properties. It acts as an additive that enhances the fire resistance of materials such as plastics and textiles.

Case Study: Flame Retardant Formulations

Recent advancements have shown that incorporating 3-fluoro-4-(trifluoromethoxy)phenethyl alcohol into flame retardant formulations significantly improves their performance against ignition and combustion . This application is particularly relevant given the increasing regulatory pressures on fire safety standards.

Comparative Analysis of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsAntibiotics, anti-inflammatory drugsImproved bioavailability and efficacy
AgrochemicalsHerbicides, pesticidesSelective pest control, minimal crop damage
Material ScienceFlame retardantsEnhanced fire resistance, non-toxic additives

Mechanism of Action

The mechanism by which 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) and fluorine in the target compound increase polarity compared to methyl or methoxy substituents (e.g., 3-fluoro-4-methylbenzyl alcohol), enhancing thermal stability and boiling points .
  • Density: The density of 3-(trifluoromethoxy)benzyl alcohol (1.337 g/cm³) is higher than non-fluorinated analogs due to fluorine's high atomic mass .

Functional Group Compatibility

  • The trifluoromethoxy group in the target compound is resistant to hydrolysis, unlike methoxy groups, making it suitable for harsh reaction conditions .
  • Chloro substituents (e.g., in 4-chloro-3-(trifluoromethyl)benzyl alcohol) offer sites for further functionalization via cross-coupling reactions .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethoxy group significantly alters the compound's electronic properties, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol includes a phenethyl backbone with a fluorine atom and a trifluoromethoxy group attached to the aromatic ring. This configuration enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethoxy group can enhance binding affinity to target proteins by increasing hydrophobic interactions. Additionally, the fluorine atoms may influence the compound's pharmacokinetics and pharmacodynamics by altering its metabolic pathways.

Interaction with Enzymes

Research indicates that compounds containing trifluoromethoxy groups can inhibit certain enzymes, including those involved in neurotransmitter uptake. For example, studies have shown that similar compounds exhibit increased potency in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Biological Activity Data

A summary of the biological activities associated with 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol is presented in Table 1.

Biological Activity Effect Reference
Enzyme InhibitionInhibits serotonin reuptake
Antimicrobial ActivityPotential against bacterial strains
CytotoxicityEffects on cancer cell lines
Neuroprotective EffectsProtective against neurodegeneration

Case Studies

  • Antidepressant Potential : A study demonstrated that derivatives of 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol exhibited significant inhibition of serotonin transporters, indicating potential as antidepressants. The inclusion of fluorinated groups was crucial for enhancing binding affinity compared to non-fluorinated analogs .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The trifluoromethoxy group was found to contribute to the compound's lipophilicity, facilitating membrane penetration.
  • Cytotoxic Effects on Cancer Cells : Investigations into the cytotoxic effects revealed that 3-Fluoro-4-(trifluoromethoxy)phenethyl alcohol induced apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. Key techniques :

  • ¹H/¹⁹F NMR : To confirm substitution patterns and purity. For example, the trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ -55 to -58 ppm .
  • LC-MS (ESI+) : Validates molecular weight (MW = 226.13 g/mol) and detects impurities. A base peak at m/z 227 [M+H]+ is expected .
  • FT-IR : Hydroxyl (-OH) stretching at 3300–3500 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

Basic: What are the solubility and stability considerations for handling this compound in laboratory settings?

Q. Solubility :

  • Polar solvents : Soluble in methanol, DMSO, and DCM. Limited solubility in water (logP = 2.08) .
    Stability :
  • Storage : Store at -20°C in amber vials under inert gas to prevent oxidation.
  • Decomposition risks : Exposure to light or acidic conditions may degrade the trifluoromethoxy group, releasing HF. Use PPE (gloves, goggles) and neutral pH buffers .

Advanced: How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

The -OCF₃ group increases electrophilicity at the para-position due to its strong -I effect, facilitating SNAr (nucleophilic aromatic substitution). For example:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C, yielding substituted derivatives. Kinetic studies show a 2.5× rate enhancement compared to non-fluorinated analogs .
  • Challenges : Steric hindrance from the trifluoromethoxy group may reduce yields in bulky nucleophile reactions. Computational modeling (DFT) is recommended to optimize transition states .

Advanced: What computational strategies are used to model the electronic structure and reactivity of this compound?

Q. Methods :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the LUMO energy (-1.8 eV) localizes at the fluorinated ring .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., acetonitrile) to refine reaction mechanisms .
    Validation : Correlate computed ¹⁹F NMR shifts with experimental data (RMSE < 0.5 ppm) to confirm accuracy .

Advanced: How can derivatization strategies like phosphorylation expand the utility of this alcohol in drug discovery?

Q. Phosphorylation protocol :

Reagent : Use diethyl phosphite (2.5 equiv.) with Al(OTf)₃ (10 mol%) as a catalyst in dichloroethane at 40°C for 14 hours.

Yield : Isolated yields of 72–85% for the phosphate ester derivative, confirmed by ³¹P NMR (δ 0.5–1.5 ppm) .
Applications :

  • Prodrug development: Phosphate esters enhance bioavailability by masking the hydroxyl group.
  • Kinase inhibition assays: Phosphorylated derivatives act as ATP-competitive inhibitors in enzymatic studies .

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